methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate ester group at the 3rd position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl 3-bromopropionate.
Nucleophilic Substitution: The 6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes nucleophilic substitution with methyl 3-bromopropionate in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis and Esterification: The resulting intermediate is then hydrolyzed to form the carboxylic acid, which is subsequently esterified using methanol and a catalyst such as sulfuric acid.
Formation of Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydroisoquinolines.
Scientific Research Applications
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylate ester group.
Methyl 3-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Contains a bromine atom instead of fluorine.
Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the fluorine atom.
Uniqueness
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the presence of both the fluorine atom and the carboxylate ester group, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the ester group allows for further chemical modifications .
Properties
Molecular Formula |
C11H13ClFNO2 |
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Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
QZGJZBCJACTZCU-PPHPATTJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)F.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)F.Cl |
Origin of Product |
United States |
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